1-Iodooctadecane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5544. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

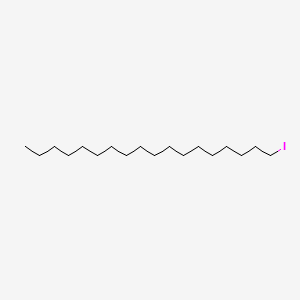

Structure

2D Structure

属性

IUPAC Name |

1-iodooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJOCVLVYVOUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060881 | |

| Record name | 1-Iodooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow paste; mp = 33-35 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 1-Iodooctadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-93-6 | |

| Record name | 1-Iodooctadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodooctadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-IODOOCTADECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodooctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Iodooctadecane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8J7D7A7XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical and Physical Properties of 1-Iodooctadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodooctadecane, also known as octadecyl iodide or stearyl iodide, is a long-chain alkyl halide with the chemical formula C₁₈H₃₇I. Its structure, consisting of a lengthy hydrophobic 18-carbon chain and a reactive iodo-group, makes it a valuable intermediate in various fields of chemical synthesis. This guide provides an in-depth overview of the chemical and physical properties of this compound, complete with experimental protocols and visual workflows, to support its application in research and development.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₇I | [1][2] |

| Molecular Weight | 380.39 g/mol | [2][3] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid. Can also appear as a pale yellow crystalline solid or paste. | [2][4][5] |

| Melting Point | 33-35 °C (lit.) | [1][2][3] |

| Boiling Point | 194-197 °C at 2 mmHg (lit.)382.8 °C at 760 mmHg | [1][2][4] |

| Density | 1.0959 g/cm³ (rough estimate)1.104 g/cm³ | [1][4][6] |

| Flash Point | 110 °C (230 °F) - closed cup147.8 °C | [2][3][4] |

| Vapor Pressure | 1.02E-05 mmHg at 25°C1.92e-06 mmHg | [1][4] |

| Refractive Index | 1.4762 (estimate)1.483 | [2][6] |

Table 2: Solubility Properties

| Solvent | Solubility | Reference |

| Toluene | Almost transparent solubility | [1][2] |

| Water | Insoluble | [7] |

| Hexane | Readily soluble | [7] |

| Ethyl Acetate | Readily soluble | [7] |

| Chloroform | Readily soluble | [7] |

| Ethanol | Soluble | [7] |

| Ether | Soluble | [7] |

Table 3: Chemical Identifiers and Spectral Data

| Identifier/Spectrum | Value/Reference |

| CAS Number | 629-93-6 |

| EINECS Number | 211-117-3 |

| InChI | InChI=1S/C18H37I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 |

| SMILES | CCCCCCCCCCCCCCCCCCI |

| ¹H NMR | Spectra available |

| ¹³C NMR | Spectra available[8][9] |

| Mass Spectrum | Electron ionization spectra available |

| IR Spectrum | KBr disc, nujol mull, and other techniques available |

Experimental Protocols

This section details the methodologies for determining key physical properties of this compound and a common synthetic route.

Determination of Melting Point

The melting point of a solid organic compound like this compound can be determined using a capillary tube method with a melting point apparatus.[10]

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[11]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[10]

-

The sample is heated rapidly at first to determine an approximate melting range.[10]

-

A second, more careful determination is performed with a slower heating rate (approximately 2°C per minute) starting from a temperature about 20°C below the approximate melting point.[9]

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting range is reported as T₁ - T₂.[11] For a pure compound, this range is typically narrow (0.5-1.0°C).[10]

-

Determination of Boiling Point at Reduced Pressure

Given that this compound can decompose at its atmospheric boiling point, its boiling point is typically determined under reduced pressure (vacuum distillation).[12]

-

Apparatus: Vacuum distillation setup (round bottom flask, distillation head with thermometer, condenser, receiving flask), vacuum source (e.g., water aspirator or vacuum pump), heating mantle, stir bar, McLeod gauge.

-

Procedure:

-

The this compound sample is placed in the distilling flask with a stir bar.

-

The vacuum distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease.[12]

-

The system is evacuated to the desired pressure, which is monitored by a McLeod gauge.

-

The sample is heated and stirred.

-

The temperature at which the liquid boils and the condensate drips into the receiving flask is recorded as the boiling point at that specific pressure.[13]

-

Determination of Solubility

A qualitative assessment of solubility can be performed by observing the dissolution of a known mass of solute in a known volume of solvent.

-

Apparatus: Test tubes, graduated cylinder or burette, balance.

-

Procedure:

-

A pre-weighed small amount of this compound (e.g., 25 mg) is placed in a test tube.[14]

-

A measured volume of the solvent (e.g., 0.75 mL) is added in portions.[14]

-

The test tube is shaken vigorously after each addition.[14]

-

The compound is considered soluble if it completely dissolves to form a clear solution. Observations such as "soluble," "partially soluble," or "insoluble" are recorded.

-

Spectroscopic Analysis

-

FTIR Spectroscopy (Solid): A thin solid film method is commonly used. A small amount of this compound is dissolved in a volatile solvent like methylene (B1212753) chloride. A drop of this solution is placed on a salt plate (e.g., KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound. The IR spectrum is then recorded.[1]

-

NMR Spectroscopy: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube, and the ¹H and ¹³C NMR spectra are acquired using an NMR spectrometer.[15]

-

Mass Spectrometry: For a volatile compound, a small sample is introduced into the mass spectrometer, where it is ionized (e.g., by electron ionization). The resulting ions are separated based on their mass-to-charge ratio and detected.[16]

Synthesis of this compound (Finkelstein Reaction)

A common method for synthesizing this compound is via the Finkelstein reaction, which involves the conversion of an alkyl chloride or bromide to an alkyl iodide.[2][17]

-

Reactants: 1-Bromooctadecane (or 1-chlorooctadecane), sodium iodide (NaI), acetone (B3395972).

-

Procedure:

-

1-Bromooctadecane is dissolved in acetone.

-

A solution of sodium iodide in acetone is added to the reaction mixture.

-

The reaction is typically heated to reflux.

-

The reaction is driven to completion by the precipitation of the less soluble sodium bromide (or sodium chloride) in acetone.[2][17]

-

After the reaction is complete, the mixture is cooled, and the precipitate is removed by filtration.

-

The acetone is removed from the filtrate, and the crude this compound is purified, typically by recrystallization or column chromatography.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Caption: The Finkelstein reaction pathway for the synthesis of this compound.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[3] It should be stored in a cool, dry, well-ventilated area, protected from light.[2] For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 3. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of the Refractive Index of Transparent Solids and Fluids [opg.optica.org]

- 7. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 8. m.youtube.com [m.youtube.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. byjus.com [byjus.com]

- 12. Purification [chem.rochester.edu]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. azolifesciences.com [azolifesciences.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. byjus.com [byjus.com]

An In-depth Technical Guide to 1-Iodooctadecane (CAS Number: 629-93-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 1-Iodooctadecane, a long-chain alkyl halide of significant interest in organic synthesis and materials science. This document details its physicochemical properties, spectroscopic data, experimental protocols for its synthesis and analysis, and essential safety information.

Core Characterization Data

This compound is a versatile chemical intermediate, primarily utilized for introducing a long C18 alkyl chain into various molecular structures.[1][2] Its utility stems from the high reactivity of the carbon-iodine bond, making the iodine atom an excellent leaving group in nucleophilic substitution reactions.[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₁₈H₃₇I | [3][4] |

| Molecular Weight | 380.39 g/mol | [3][5] |

| Appearance | White to pale yellow solid, powder, or liquid | [2][3] |

| Melting Point | 33-35 °C | [3][5] |

| Boiling Point | 194-197 °C at 2 mmHg | [5] |

| Flash Point | 110 °C (closed cup) | [5] |

| Solubility | Insoluble in water; soluble in toluene. | |

| IUPAC Name | This compound | [3] |

| Synonyms | Octadecyl iodide, Stearyl iodide | [3][4] |

Chemical Identifiers

| Identifier | Value | References |

| CAS Number | 629-93-6 | [3][4] |

| EC Number | 211-117-3 | [5] |

| PubChem CID | 12402 | [3] |

| InChI | InChI=1S/C18H37I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 | [3] |

| SMILES | CCCCCCCCCCCCCCCCCCI | [3] |

Spectroscopic Characterization Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Key Chemical Shifts (δ, ppm) |

| ¹H NMR | CDCl₃ | δ 3.19 (t, 2H, -CH₂I), 1.82 (quintet, 2H, -CH₂CH₂I), 1.26 (br s, 30H, -(CH₂)₁₅-), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR | CDCl₃ | δ 33.8, 31.9, 30.6, 29.7, 29.6, 29.5, 29.4, 29.3, 28.6, 22.7, 14.1, 9.9 |

Mass Spectrometry (MS)

| Technique | Key m/z Values | Notes |

| GC-MS (EI) | 57, 71, 43 | Top three most abundant peaks.[3] |

Infrared (IR) Spectroscopy

| Technique | Key Absorption Bands (cm⁻¹) | Assignment |

| FTIR (Melt) | ~2920, ~2850, ~1465, ~720 | C-H stretching (alkane), C-H bending, C-H rocking |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles and analytical techniques.

Synthesis of this compound via Finkelstein Reaction

The Finkelstein reaction is a robust and efficient method for the synthesis of alkyl iodides from the corresponding bromides or chlorides.[6][7][8][9] This protocol details the synthesis of this compound from 1-Bromooctadecane.

Materials:

-

1-Bromooctadecane

-

Sodium iodide (NaI)

-

Acetone (B3395972) (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Bromooctadecane in anhydrous acetone.

-

Add a molar excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by the formation of a white precipitate (NaBr).

-

After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated sodium bromide.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

If necessary, the product can be further purified by column chromatography or recrystallization.

Analytical Characterization Workflow

The following workflow outlines the typical analytical procedures for confirming the identity and purity of synthesized this compound.

1. Sample Preparation for NMR Analysis:

-

Dissolve approximately 5-25 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).[10]

-

Filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to remove any particulate matter.[10]

2. NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).[11]

-

Process the data to identify characteristic chemical shifts and coupling patterns.

3. Sample Preparation for GC-MS Analysis:

-

Prepare a stock solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.[12]

-

Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).[12]

-

For quantitative analysis, an internal standard can be added.[12]

4. GC-MS Data Acquisition:

-

Inject the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).[12]

-

Use an appropriate temperature program to ensure good separation of the analyte from any impurities.

-

Acquire mass spectra using electron ionization (EI) and compare the fragmentation pattern with known databases.[12]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

| Hazard Statement | Precautionary Statement | Pictogram |

| H315: Causes skin irritation.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection. | GHS07 (Irritant)[3] |

| H319: Causes serious eye irritation.[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | GHS07 (Irritant)[3] |

| H335: May cause respiratory irritation.[3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | GHS07 (Irritant)[3] |

Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[5] Store in a cool, dry place away from light.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C18H37I | CID 12402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Octadecane, 1-iodo- [webbook.nist.gov]

- 5. This compound 95 629-93-6 [sigmaaldrich.com]

- 6. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 8. Finkelstein Reaction [organic-chemistry.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

IUPAC name and structure of C18H37I.

An In-Depth Technical Guide to 1-Iodooctadecane (C18H37I) for Researchers and Drug Development Professionals

Introduction

This compound, a long-chain alkyl halide, is a compound of significant interest in modern chemistry and material science. Its structure, featuring a substantial 18-carbon hydrophobic tail and a reactive terminal iodine atom, makes it a versatile tool for organic synthesis and surface modification.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications relevant to researchers, scientists, and professionals in drug development. The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of the octadecyl chain into various molecular structures.[1][2][3] This capability is particularly valuable for modifying the lipophilicity of drug candidates, synthesizing surfactants, and engineering functionalized surfaces.[1][4][5]

Chemical Structure and Identification

The unambiguous identification of a chemical compound is critical for scientific research. The standard nomenclature for C18H37I is established by the International Union of Pure and Applied Chemistry (IUPAC).

The structure consists of a saturated 18-carbon (octadecyl) chain with an iodine atom bonded to the first carbon atom.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in various experimental setups. It typically appears as a white to pale yellow solid or paste.[1][9]

| Property | Value | Source(s) |

| Molecular Weight | 380.39 g/mol | [6] |

| Melting Point | 33-35 °C | [1][6][10] |

| Boiling Point | 194-197 °C at 2 mmHg | [6][10] |

| 382.8 °C at 760 mmHg | [7] | |

| Density | 1.096 - 1.104 g/cm³ | [6][7] |

| Flash Point | 110 °C - 147.8 °C | [6][7] |

| Vapor Pressure | 1.02E-05 mmHg at 25°C | [6][7] |

| Solubility | Soluble in toluene; Insoluble in water | [2][7] |

| Appearance | White to pale yellow solid or liquid paste | [1][9] |

| Refractive Index | ~1.4762 (estimate) | [6][7] |

Experimental Protocols: Synthesis

The most common laboratory synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 1-octadecanol. The use of polymer-supported reagents can simplify the purification process.[3]

Synthesis of this compound from 1-Octadecanol

This protocol describes a common method for the iodination of a primary alcohol.

Materials:

-

1-Octadecanol (Stearyl alcohol)

-

Triphenylphosphine (B44618) (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-octadecanol and triphenylphosphine in dichloromethane.

-

Cool the solution in an ice bath.

-

Add solid iodine portion-wise to the stirred solution. The reaction mixture will turn dark brown.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding saturated sodium thiosulfate solution to consume excess iodine. The brown color will fade.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated Na₂S₂O₃, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Caption: Workflow for the synthesis of this compound from 1-octadecanol.

Chemical Reactivity and Applications

The utility of this compound stems from its dual nature: a reactive iodo-group and a long, hydrophobic alkyl chain.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for SN2 reactions.[3] The carbon-iodine bond is relatively weak, making the iodide ion a good leaving group.[5] This allows for the covalent attachment of the C18 chain to various nucleophiles, such as amines, thiols, and alkoxides, making it a key alkylating agent.[1][4]

Caption: General schematic of an SN2 reaction involving this compound.

Applications in Drug Development

In medicinal chemistry, modifying a drug candidate's physicochemical properties is crucial for optimizing its efficacy. Iodoalkanes are valuable for this purpose.[5]

-

Lipophilicity Modulation: The introduction of the long C18 alkyl chain via this compound significantly increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier.[5]

-

Binding Affinity: The hydrophobic octadecyl group can establish favorable van der Waals interactions with hydrophobic pockets in target proteins, potentially increasing the binding affinity and selectivity of a drug.[5]

-

Linker Chemistry: Its bifunctional nature (a reactive head and a long chain) allows it to be used as a linker in more complex therapeutic constructs, such as antibody-drug conjugates.[11]

Applications in Materials Science and Surface Chemistry

The long alkyl chain of this compound is instrumental in surface modification.[4]

-

Self-Assembled Monolayers (SAMs): It can be used to form SAMs on various surfaces, such as gold, to precisely control surface properties.[4]

-

Surface Functionalization: Attaching this compound to a material renders its surface more hydrophobic (water-repellent). This is useful for creating water-resistant coatings and modifying the biocompatibility of implants by reducing protein adsorption.[4]

-

Polymer Modification: It is used in the quaternization of polymers, such as in the creation of polymer brushes that can support the formation of robust and mobile supported lipid bilayers (SLBs), which are model cell membranes used in biosensor and drug delivery research.[3]

Caption: Logical workflow for surface modification using this compound.

Safety and Handling

This compound is classified as an irritant.[6][10] It is reported to cause skin, eye, and respiratory irritation.[6][9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[6] All work should be conducted in a well-ventilated area or a chemical fume hood.[12] The compound is also light-sensitive and should be stored in a cool, dry, dark place, preferably under an inert atmosphere.[10][12]

Conclusion

This compound is a highly versatile chemical building block with significant applications spanning organic synthesis, drug development, and materials science. Its value lies in the combination of a long, hydrophobic alkyl chain and a reactive iodine atom, which serves as an effective leaving group. This structure allows for the strategic introduction of the C18 chain to modify molecular properties like lipophilicity or to functionalize surfaces, thereby controlling hydrophobicity and biocompatibility. A thorough understanding of its properties, synthesis, and reactivity enables researchers to leverage this compound for the development of novel pharmaceuticals, advanced materials, and specialized chemical products.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 629-93-6 | Benchchem [benchchem.com]

- 4. Buy this compound | 629-93-6 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. This compound|lookchem [lookchem.com]

- 8. Octadecane, 1-iodo- [webbook.nist.gov]

- 9. This compound | C18H37I | CID 12402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 629-93-6 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Octadecyl Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of octadecyl iodide (also known as 1-iodooctadecane). The document details these key physical constants and outlines standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data of Octadecyl Iodide

Octadecyl iodide is a long-chain alkyl halide with the chemical formula C₁₈H₃₇I. Its physical properties are crucial for its application in various chemical syntheses and research contexts. The experimentally determined melting and boiling points are summarized below.

| Property | Value | Conditions |

| Melting Point | 33-35 °C | (lit.)[1][2][3][4][5][6][7][8][9] |

| Boiling Point | 194-197 °C | at 2 mmHg (lit.)[1][3][4][5][8][9] |

| Boiling Point | 382.8 °C | at 760 mmHg[3] |

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following sections describe standard laboratory procedures for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[2][3] This can be performed using either a Thiele tube or a dedicated melting point apparatus.

Protocol using a Thiele Tube:

-

Sample Preparation: A small amount of finely powdered, dry octadecyl iodide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[10] The tube is tapped gently to ensure the sample is compact.[1][10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[1] This assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the sample is immersed.[6]

-

Heating: The side arm of the Thiele tube is gently and uniformly heated.[1][11] The design of the tube facilitates the circulation of the heating liquid via convection, ensuring even temperature distribution.[6]

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample turns into a clear liquid is recorded as the end of the melting range.[1][6] For a pure compound, this range is typically narrow.

Boiling Point Determination: Microscale Method

For determining the boiling point, especially when only a small amount of the substance is available, the micro-boiling point (or Siwoloboff) method is highly suitable.[6] This technique also commonly employs a Thiele tube for controlled heating.

Protocol:

-

Sample Preparation: A small amount of liquid octadecyl iodide (a few drops) is placed into a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.[11][12]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This is then placed into a Thiele tube filled with a heating oil.[12]

-

Heating: The Thiele tube is heated, causing the air trapped in the capillary tube to expand and bubble out. As the temperature approaches the boiling point, the vapor of the sample will also cause a steady stream of bubbles to emerge from the capillary tube.[12][13]

-

Observation and Measurement: Once a continuous and vigorous stream of bubbles is observed, heating is stopped. The liquid in the Thiele tube is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][11][12] This occurs when the vapor pressure of the sample equals the external atmospheric pressure.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. westlab.com [westlab.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Thiele tube - Wikipedia [en.wikipedia.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chymist.com [chymist.com]

1-Iodooctadecane: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of 1-iodooctadecane in toluene (B28343) and other organic solvents. As a long-chain alkyl halide, its physicochemical properties, particularly its solubility, are critical for its application in organic synthesis, surface functionalization, and the development of novel therapeutic agents. This document provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and a visualization of a key application workflow.

Core Concepts: Solubility of this compound

This compound (C₁₈H₃₇I) is a large, non-polar molecule due to its extensive 18-carbon alkyl chain. The carbon-iodine bond introduces a small degree of polarity, but the molecule's overall character is dominated by its hydrophobic nature. This structure dictates its solubility behavior, which is governed by the principle of "like dissolves like." Consequently, this compound exhibits high solubility in non-polar organic solvents and is sparingly soluble in polar solvents.

Quantitative Solubility Data

The following table summarizes the qualitative solubility of this compound in a range of common organic solvents based on established chemical principles and available data for similar long-chain alkyl halides.

| Solvent | Solvent Type | Qualitative Solubility | Rationale |

| Toluene | Non-polar Aromatic | Very High / Miscible | The non-polar nature of toluene effectively solvates the long alkyl chain of this compound. |

| Hexane (B92381) | Non-polar Aliphatic | High | Similar to toluene, the non-polar characteristics of hexane lead to favorable van der Waals interactions. |

| Benzene (B151609) | Non-polar Aromatic | High | The aromatic and non-polar nature of benzene allows for good solvation of the non-polar solute. |

| Chloroform (B151607) | Moderately Polar | Moderate to High | While possessing some polarity, chloroform is a good solvent for many organic compounds, including long-chain alkyl halides. |

| Diethyl Ether | Moderately Polar | Moderate | The ether's ability to act as a hydrogen bond acceptor and its overall moderate polarity allow for some dissolution. |

| Ethanol (B145695) | Polar Protic | Low | The strong hydrogen bonding network of ethanol is not easily disrupted by the non-polar this compound. |

| Methanol (B129727) | Polar Protic | Very Low | As a highly polar protic solvent, methanol is a poor solvent for the largely non-polar solute. |

| Water | Polar Protic | Insoluble | The hydrophobic nature of the 18-carbon chain prevents dissolution in water. |

Experimental Protocols

For researchers requiring precise solubility values, the following experimental protocols provide a framework for determination.

Protocol 1: Gravimetric Method for Solubility Determination

This method, also known as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

Filter the supernatant through a syringe filter (of a material compatible with the solvent) to remove any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, reweigh the dish or vial containing the solid residue of this compound.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final mass and the initial mass of the empty container.

-

The mass of the solvent in the aliquot can be determined by subtracting the mass of the dissolved solute from the total mass of the aliquot.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100 g), grams of solute per 100 mL of solvent ( g/100 mL), or moles of solute per liter of solution (mol/L).

-

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

Caption: A flowchart of the gravimetric method for determining solubility.

Application in Surface Functionalization: Self-Assembled Monolayers

This compound is a valuable reagent for the functionalization of surfaces, a critical process in materials science and drug delivery. One common application is the formation of self-assembled monolayers (SAMs), where the iodo- group acts as a headgroup that can bind to certain substrates, and the long alkyl chain provides a well-defined organic film. The following workflow outlines the general process for forming a SAM on a gold substrate, a common model system. While alkanethiols are more traditionally used for gold surfaces, iodoalkanes can also form ordered layers.

Caption: A generalized workflow for the formation of a self-assembled monolayer.

Conclusion

This compound is a long-chain alkyl halide with high solubility in non-polar organic solvents such as toluene and hexane, and poor solubility in polar solvents. While quantitative solubility data is scarce, the provided qualitative information and experimental protocols offer a robust foundation for its use in research and development. The ability to form well-defined organic layers on surfaces underscores its importance in materials science and nanotechnology. For applications requiring precise solubility values, the detailed gravimetric method provides a reliable means of determination.

Understanding the reactivity of the C-I bond in long-chain alkyl iodides.

An In-Depth Technical Guide to the Reactivity of the C-I Bond in Long-Chain Alkyl Iodides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-iodine (C-I) bond, with a specific focus on its behavior in long-chain alkyl iodides. This class of compounds is pivotal in organic synthesis, offering a unique combination of reactivity and utility for constructing complex molecular architectures. This document details the core principles governing C-I bond reactivity, summarizes key quantitative data, provides detailed experimental protocols for crucial transformations, and visualizes fundamental concepts and workflows.

Core Principles of C-I Bond Reactivity

The reactivity of alkyl halides is fundamentally governed by the nature of the carbon-halogen bond. The C-I bond is the longest and weakest among the common halogens, which makes it the most reactive in many synthetic contexts.[1][2][3] This enhanced reactivity is a direct consequence of its low bond dissociation energy (BDE) and the fact that the iodide ion is an excellent leaving group.[2][3]

Bond Dissociation Energy (BDE)

The C-I bond's weakness is a defining characteristic. Compared to other carbon-halogen bonds, it requires the least amount of energy to be cleaved homolytically.[3] This low BDE facilitates reactions where C-I bond breaking is the rate-determining step, such as in nucleophilic substitutions and certain organometallic reactions.[4]

Table 1: Carbon-Halogen Bond Dissociation Energies in Methyl Halides

| Bond (CH₃-X) | Bond Dissociation Energy (kcal/mol) | Bond Length (pm) |

|---|---|---|

| C-F | 115 | 139 |

| C-Cl | 83.7 | 178 |

| C-Br | 72.1 | 193 |

| C-I | 57.6 | 214 |

Data sourced from references[3].

Leaving Group Ability

In nucleophilic substitution reactions, the facility with which the halide anion departs is crucial. Iodide (I⁻) is an excellent leaving group because it is a large, highly polarizable, and weak base. This stability in solution makes reactions involving the displacement of iodide highly favorable. Consequently, the general order of reactivity for alkyl halides in both Sₙ1 and Sₙ2 reactions is R-I > R-Br > R-Cl > R-F.[1][2]

Caption: Reactivity trends for alkyl halides.

Key Synthetic Transformations

Long-chain alkyl iodides are versatile substrates for a multitude of synthetic transformations, primarily due to the high reactivity of the C-I bond.

Nucleophilic Substitution Reactions (Sₙ2)

For primary and secondary long-chain alkyl iodides, the bimolecular nucleophilic substitution (Sₙ2) reaction is a predominant pathway.[5][6] The reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon atom from the backside relative to the iodide leaving group, resulting in an inversion of stereochemistry.[7][8] The high reactivity of alkyl iodides ensures that these reactions often proceed under mild conditions with high yields.[2]

Caption: Generalized workflow for an Sₙ2 reaction.

Table 2: Relative Rates of Sₙ2 Reactions for Alkyl Halides

| Alkyl Halide (R-X) | Relative Rate |

|---|---|

| R-I | ~2,000,000 |

| R-Br | ~100,000 |

| R-Cl | ~2,000 |

| R-F | 1 |

Note: Rates are approximate and can vary with substrate, nucleophile, and solvent.

Synthesis via Finkelstein Reaction

The Finkelstein reaction is a classic and efficient method for preparing alkyl iodides from the corresponding chlorides or bromides.[9] The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in an acetone (B3395972) solvent, an application of Le Châtelier's principle.[7][9] This method is particularly effective for primary alkyl halides.[9]

Caption: Experimental workflow for the Finkelstein reaction.

Experimental Protocol: Synthesis of 1-Iododecane via Finkelstein Reaction

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromodecane (B1670165) (1 equivalent) and sodium iodide (1.5 equivalents).

-

Solvent Addition: Add anhydrous acetone as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC. A white precipitate (NaBr) will form as the reaction proceeds.[9]

-

Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Purification: Filter the reaction mixture to remove the precipitated sodium bromide. Wash the precipitate with a small amount of cold acetone. Combine the filtrates and remove the acetone under reduced pressure. The resulting crude product can be further purified by dissolving in diethyl ether, washing with sodium thiosulfate (B1220275) solution (to remove any trace I₂), then water and brine, drying over anhydrous MgSO₄, and concentrating in vacuo.

Formation of Grignard Reagents

Long-chain alkyl iodides readily react with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) to form organomagnesium halides, known as Grignard reagents.[10][11] The C-I bond is highly susceptible to insertion by magnesium.[12] These reagents are powerful nucleophiles and strong bases, making them exceptionally useful for forming new carbon-carbon bonds by reacting with electrophiles like carbonyl compounds.[10][13]

Experimental Protocol: Preparation of a Long-Chain Grignard Reagent

-

Apparatus Setup: Assemble a three-necked flask, oven-dried and cooled under a stream of dry nitrogen or argon, equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Reagent Preparation: Place magnesium turnings (1.1 equivalents) in the flask.

-

Initiation: Add a small portion of a solution of the long-chain alkyl iodide (1 equivalent) in anhydrous diethyl ether via the dropping funnel. A small crystal of iodine may be added to activate the magnesium surface if the reaction does not initiate. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.

-

Reaction: Once initiated, add the remaining alkyl iodide solution dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, which should be used directly in subsequent steps.[13]

Wurtz Reaction

The Wurtz reaction involves the reductive coupling of two alkyl halide molecules using sodium metal in an anhydrous ether to form a new C-C bond, resulting in a longer alkane.[14][15] While it has limitations, such as side reactions and the formation of mixtures when using different alkyl halides, it can be effective for synthesizing symmetrical alkanes from long-chain alkyl iodides.[16][17] For example, cetyl iodide (1-iodohexadecane) can be coupled to form n-dotriacontane (C₃₂H₆₆).[16]

Experimental Protocol: Wurtz Coupling of 1-Iodohexadecane (B47652)

-

Apparatus Setup: In a flame-dried, three-necked flask under an inert atmosphere, place finely cut sodium metal (2.2 equivalents).

-

Solvent Addition: Add anhydrous diethyl ether.

-

Reaction: Add a solution of 1-iodohexadecane (1 equivalent) in anhydrous ether dropwise to the stirred suspension of sodium. The reaction is exothermic and may require cooling to control the rate.

-

Workup: After the reaction is complete, cautiously add ethanol (B145695) to destroy any unreacted sodium, followed by water.

-

Purification: Separate the ether layer, wash with water, dry over a suitable drying agent, and evaporate the solvent. The resulting symmetrical alkane can be purified by recrystallization or chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis. The oxidative addition of the C(sp³)-I bond to a Pd(0) complex is generally more facile than for the corresponding bromides or chlorides, often allowing for milder reaction conditions.

A. Suzuki-Miyaura Coupling

This reaction creates a C-C bond between an alkyl halide and an organoboron compound (e.g., a boronic acid or ester).[18] While challenging for unactivated alkyl halides, methods have been developed for the coupling of primary and secondary alkyl iodides.[19][20]

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

B. Sonogashira Coupling

This reaction couples an alkyl halide with a terminal alkyne to form an internal alkyne.[21] It typically requires both palladium and copper(I) co-catalysts.[22][23] The high reactivity of alkyl iodides makes them preferred substrates for these transformations.[24]

Experimental Protocol: General Procedure for Suzuki Coupling of a Long-Chain Alkyl Iodide

-

Reagent Preparation: To a Schlenk flask under an inert atmosphere, add the long-chain alkyl iodide (1 equivalent), the boronic acid partner (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands.

-

Solvent Addition: Add a degassed solvent system (e.g., toluene, dioxane, DMF, often with water).

-

Reaction: Heat the mixture to the required temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by GC or TLC).

-

Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate it, and purify the residue by flash column chromatography.

Conclusion

The carbon-iodine bond in long-chain alkyl iodides is a uniquely reactive functional group that serves as a powerful tool in synthetic organic chemistry. Its inherent weakness and the excellent leaving group ability of iodide facilitate a wide range of transformations, including nucleophilic substitutions, organometallic formations, and palladium-catalyzed cross-couplings. By understanding the principles that govern its reactivity and mastering the associated experimental protocols, researchers can effectively leverage long-chain alkyl iodides to construct complex molecules for applications in materials science and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Alkyl Halide Reactivity [chemserv.centre.edu]

- 3. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.coach [chemistry.coach]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 10. leah4sci.com [leah4sci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. quora.com [quora.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 16. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]

- 17. A Short Note On Wurtz Reaction [unacademy.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 22. Sonogashira Coupling [organic-chemistry.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Iodooctadecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectral data for 1-Iodooctadecane, a long-chain alkyl halide. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Core Spectral Data

The following tables summarize the essential quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H and ¹³C NMR spectra provide characteristic signals for the alkyl chain and the carbon bearing the iodine atom.

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.19 | Triplet | 2H | -CH₂-I |

| ~1.82 | Quintet | 2H | -CH₂-CH₂-I |

| ~1.25 | Broad Singlet | 30H | -(CH₂)₁₅- |

| ~0.88 | Triplet | 3H | -CH₃ |

¹³C NMR (Carbon-13) NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~33.5 | -CH₂-CH₂-I |

| ~30.7 | -(CH₂)n- |

| ~29.7 | -(CH₂)n- |

| ~29.6 | -(CH₂)n- |

| ~29.5 | -(CH₂)n- |

| ~29.4 | -(CH₂)n- |

| ~29.2 | -(CH₂)n- |

| ~28.7 | -(CH₂)n- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

| ~9.9 | -CH₂-I |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions corresponding to its long alkyl chain.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Strong | C-H Asymmetric Stretch |

| 2853 | Strong | C-H Symmetric Stretch |

| 1465 | Medium | C-H Scissoring |

| 720 | Medium | C-H Rocking |

| ~550 | Weak-Medium | C-I Stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern is indicative of the long alkyl chain.[1][2]

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Intensity |

| 380 | [C₁₈H₃₇I]⁺ (Molecular Ion) | Low |

| 253 | [C₁₈H₃₇]⁺ | Moderate |

| 127 | [I]⁺ | Low |

| 71 | [C₅H₁₁]⁺ | High |

| 57 | [C₄H₉]⁺ | Base Peak |

| 43 | [C₃H₇]⁺ | High |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation : A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition : A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) (Electron Ionization)

-

Sample Introduction : A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is volatilized by heating in the ion source.[3]

-

Ionization : The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[3][4]

-

Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Processing : The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

References

A Technical Guide to the Applications of Long-Chain Alkyl Halides in Material Science

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain alkyl halides are a versatile class of organic compounds characterized by a long aliphatic chain (typically C8 or greater) terminated with a halogen atom (Cl, Br, I). Their unique combination of a nonpolar alkyl chain and a reactive carbon-halogen bond makes them invaluable reagents and building blocks in modern material science. The ability of the C-X bond to participate in a variety of controlled chemical transformations allows for the precise tailoring of material properties at the molecular level. This technical guide provides an in-depth exploration of the core applications of long-chain alkyl halides, focusing on their role in polymer synthesis, surface modification, and nanoparticle functionalization. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate practical implementation in a research and development setting.

Polymer Synthesis via Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1] Long-chain alkyl halides are frequently employed as initiators in ATRP, where the alkyl group becomes one chain-end of the resulting polymer, and the halide atom is the transferable group that controls the polymerization.[1][2]

Mechanism of ATRP

ATRP is based on a reversible redox process catalyzed by a transition metal complex (e.g., copper halide with a ligand).[3][4] The process involves the reversible activation of a dormant species (the alkyl halide initiator or the polymer chain with a halide end-group) by a metal complex in a low oxidation state (e.g., Cu(I)Br) to generate a propagating radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂).[4] This equilibrium is heavily shifted towards the dormant species, keeping the radical concentration low and minimizing termination reactions.[3]

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Quantitative Data: ATRP of Methacrylates

The choice of initiator, catalyst, and reaction conditions significantly impacts the molecular weight and polydispersity index (PDI, Mw/Mn) of the resulting polymer. Ethyl 2-bromoisobutyrate (EBiB) is a common and effective alkyl halide initiator for the ATRP of methacrylates.[5][6]

| Monomer | Initiator | Catalyst System | Molar Ratio [M]:[I]:[Cat] | Mn (Da) | PDI (Mw/Mn) | Reference |

| MMA | EBiB | FeCl₃·6H₂O/Succinic Acid | Varies | - | 1.20 - 1.50 | [5] |

| MMA | EBiB | CuBr₂/TPMA/Ascorbic Acid | Varies | 5.93 x 10⁵ | 1.96 | [6] |

| MMA | EBiB | Pd NPs | [M]/[I] varies | 4.65 x 10⁶ | 1.74 | [6] |

| n-BuA | EBiP | NiBr₂(PPh₃)₂ | 215:1:1 | 21,300 | 1.15 | [7] |

MMA: Methyl Methacrylate; n-BuA: n-Butyl Acrylate; EBiB: Ethyl 2-bromoisobutyrate; EBiP: Ethyl 2-bromopropionate; TPMA: Tris(2-pyridylmethyl)amine.

Experimental Protocol: ARGET ATRP of Methyl Methacrylate (MMA)

This protocol describes an Activators Regenerated by Electron Transfer (ARGET) ATRP of MMA, which allows for polymerization with significantly reduced catalyst concentrations.[8]

-

Reactant Preparation: A specific molar ratio of [MMA]:[CuBr₂]:[PMDETA]:[Initiator]:[Reducing Agent] is chosen, for example, 100:1:1.5:1:5.[8] Methyl 2-chloropropionate (MCP) is used as the initiator and Ascorbic Acid as the reducing agent.[8]

-

Reaction Setup: In a Schlenk flask, CuBr₂ (catalyst) and N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA, ligand) are dissolved in the chosen solvent (e.g., Toluene or DMF).[8]

-

Deoxygenation: The solution is purged with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can terminate the radical polymerization.

-

Addition of Monomer and Initiator: The MMA monomer and the MCP initiator are added to the flask via syringe under the inert atmosphere.

-

Initiation of Polymerization: The reducing agent (Ascorbic Acid) is added to the reaction mixture, which initiates the generation of the Cu(I) activator species.

-

Polymerization: The flask is placed in a thermostated oil bath at the desired temperature (e.g., 60-90 °C) and stirred for the specified reaction time. Samples may be withdrawn periodically to monitor monomer conversion and molecular weight progression.

-

Termination and Purification: The polymerization is terminated by exposing the reaction mixture to air. The mixture is then diluted with a suitable solvent (e.g., THF) and passed through a column of neutral alumina (B75360) to remove the copper catalyst. The polymer is precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.

Surface Modification

Long-chain alkyl halides are effective agents for modifying the surfaces of various materials, transforming hydrophilic surfaces into hydrophobic ones. This is particularly relevant for improving the compatibility of natural fillers, like cellulose (B213188) nanocrystals, with nonpolar polymer matrices.[9][10]

Surface Alkylation of Cellulose Nanocrystals (CNCs)

Cellulose nanocrystals (CNCs) are high-aspect-ratio nanoparticles derived from cellulose, but their inherent hydrophilicity limits their dispersion in hydrophobic polymers. Surface alkylation using a long-chain alkyl bromide via a nucleophilic substitution reaction can dramatically increase their hydrophobicity.[10][11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 4. Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science [ncstate.pressbooks.pub]

- 5. Development of Environmentally Friendly Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. 14.139.213.3:8080 [14.139.213.3:8080]

- 9. Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Purity 1-Iodooctadecane: A Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Iodooctadecane (CAS No. 629-93-6), also known as octadecyl iodide, is a long-chain alkyl iodide that is emerging as a critical building block in advanced chemical synthesis, particularly within the pharmaceutical and material science sectors. Its unique molecular structure, featuring a saturated 18-carbon hydrophobic tail and a reactive terminal iodine atom, makes it a versatile reagent for introducing long alkyl chains. This modification can significantly alter the physicochemical properties of parent molecules, enhancing lipophilicity, improving membrane permeability, and enabling the formation of self-assembled nanostructures for targeted drug delivery. This technical guide provides an in-depth overview of the commercial sources, key applications, and experimental considerations for high-purity this compound, tailored for researchers, scientists, and drug development professionals.

Commercial Sources and Suppliers

High-purity this compound is available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The purity of commercially available this compound is typically offered at 95% or greater than 98%. It is crucial for researchers to select a grade appropriate for their specific application, as impurities can significantly impact reaction outcomes, particularly in sensitive catalytic systems or in the formulation of pharmaceutical-grade materials.

Below is a summary of prominent commercial suppliers and their typical product specifications.

| Supplier | Stated Purity | Available Quantities |

| Sigma-Aldrich (Merck) | ≥95% | 25 g, 100 g |

| TCI Chemicals | >98.0% (GC) | 25 g, 100 g, 500 g |

| Amitychem | Various Grades | Bulk inquiries |

| Amerigo Scientific | 95% | Inquire for details |

| AK Scientific, Inc. | Inquire for details | 1 g, 5 g, and larger |

| Smolecule | Inquire for details | Inquire for details |

| LookChem | Lists various suppliers | Various |

Note: Availability and exact specifications should be confirmed directly with the supplier.

Physicochemical Properties of High-Purity this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 629-93-6 | [1][2] |

| Molecular Formula | C₁₈H₃₇I | [1][2] |

| Molecular Weight | 380.39 g/mol | [1][2] |

| Appearance | White to light yellow solid or crystalline powder | [3] |

| Melting Point | 33-35 °C | [1][4] |

| Boiling Point | 194-197 °C at 2 mmHg | [1][4] |

| Density | ~1.104 g/cm³ | [2] |

| Solubility | Soluble in toluene (B28343) and other organic solvents. Insoluble in water. | [4] |

Core Applications in Research and Drug Development

The utility of this compound stems from the reactivity of the carbon-iodine bond, which allows for the covalent attachment of the long octadecyl chain to a wide variety of molecules.

Alkylation Reactions for Synthesis of Bioactive Molecules

This compound is an effective alkylating agent in nucleophilic substitution reactions.[5] The iodine atom serves as an excellent leaving group, facilitating the formation of new carbon-heteroatom bonds. This is particularly valuable in modifying amines, alcohols, and thiols on drug candidates to enhance their lipophilicity. Increased lipophilicity can improve a drug's ability to cross cell membranes, modulate its pharmacokinetic profile, and enhance its interaction with hydrophobic binding pockets of target proteins.

Synthesis of Surfactants and Lipids for Drug Delivery

The amphipathic nature of molecules synthesized from this compound makes them ideal for creating surfactants and artificial lipids.[6] These can self-assemble into micelles or liposomes, which are effective nanocarriers for encapsulating and delivering therapeutic agents. The 18-carbon chain forms the hydrophobic core of these structures, capable of carrying poorly water-soluble drugs.

Surface Modification of Nanoparticles

In material science and nanomedicine, this compound is used to functionalize the surface of nanoparticles.[1] This modification renders the nanoparticle surface hydrophobic, which can be advantageous for specific drug delivery applications or for creating stable dispersions in non-polar media.

Experimental Protocols

The following are detailed methodologies for key experimental procedures involving the use of long-chain alkyl iodides, adapted for this compound.

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

This protocol describes the mono-N-alkylation of a primary amine using this compound.

Materials:

-

Primary amine substrate

-

This compound

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (anhydrous)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and anhydrous acetonitrile.

-

Add potassium carbonate (1.5 equivalents) to the stirred solution.

-

In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous acetonitrile.

-

Add the this compound solution dropwise to the amine suspension at room temperature.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the N-octadecylated secondary amine.

Protocol 2: Synthesis of a Quaternary Ammonium (B1175870) Salt

This protocol details the quaternization of a tertiary amine using this compound, a reaction often referred to as the Menschutkin reaction.[6]

Materials:

-

Tertiary amine substrate

-

This compound

-

Acetonitrile (dry)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the tertiary amine (1.0 equivalent) in dry acetonitrile.

-

Add this compound (1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate. Reaction times can vary from a few hours to overnight.

-

Once the reaction is complete (as indicated by the consumption of starting material via TLC or LC-MS), collect the precipitate by vacuum filtration.

-

Wash the filtered solid successively with cold chloroform to remove any unreacted starting materials.

-

Dry the resulting quaternary ammonium salt in vacuo.

Visualizing Workflows and Pathways

Logical Workflow for N-Alkylation

The following diagram illustrates the general workflow for the N-alkylation of a primary amine with this compound as described in Protocol 1.

Caption: Workflow for the N-alkylation of a primary amine.

Conceptual Signaling Pathway Modulation

The conjugation of an octadecyl chain to a bioactive molecule can enhance its ability to interact with or traverse cell membranes, potentially leading to altered cellular signaling. For instance, a small molecule inhibitor functionalized with an octadecyl tail may exhibit increased partitioning into the lipid rafts of the cell membrane, bringing it into closer proximity with membrane-associated signaling proteins. This could lead to enhanced inhibition of a target kinase in a pathway such as the MAPK signaling cascade, which is often dysregulated in cancer.

The diagram below conceptualizes how an octadecyl-modified drug might influence a cellular signaling pathway.

Caption: Conceptual modulation of the MAPK signaling pathway.

Conclusion